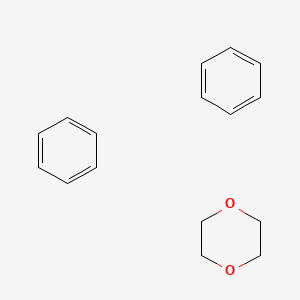

Benzene;1,4-dioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzene;1,4-dioxane is a compound that combines the aromatic hydrocarbon benzene with the heterocyclic ether 1,4-dioxane. Benzene is a well-known organic chemical compound with the formula C₆H₆, characterized by its ring structure and aromatic properties. 1,4-Dioxane, on the other hand, is a six-membered ring containing two oxygen atoms at positions 1 and 4, with the formula C₄H₈O₂. This compound is often used as a solvent and stabilizer in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dioxane can be synthesized through several methods. One common method involves the dehydration of diethylene glycol, which is the dominant commercial route. Other methods include the dehydrohalogenation of 2-chloro-2’-hydroxyethyl ether and the reaction of ethylene glycol with 1,2-dibromoethane .

Industrial Production Methods

The industrial production of 1,4-dioxane typically involves the dehydration of diethylene glycol under acidic conditions. This process is efficient and widely used due to the availability and low cost of diethylene glycol .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It readily forms peroxides upon exposure to air, which can be highly explosive and unstable .

Common Reagents and Conditions

Oxidation: 1,4-Dioxane can be oxidized to form peroxides, which further decompose to yield dioxanone and water.

Major Products

The major products formed from these reactions include dioxanone, 2-chloroethyl benzoate, and 2-chloroethyl acetate .

Aplicaciones Científicas De Investigación

1,4-Dioxane is used extensively in scientific research due to its solvent properties. It is employed in:

Chemistry: As a solvent for various organic reactions and extractions.

Biology: In the preparation of biological samples for analysis.

Medicine: As a stabilizer for pharmaceuticals and in the synthesis of certain drugs.

Industry: Used in the manufacture of adhesives, sealants, and other industrial products.

Mecanismo De Acción

1,4-Dioxane exerts its effects primarily through its metabolism in the liver. The enzyme CYP2E1 plays a crucial role in the metabolism of 1,4-dioxane, converting it to β-hydroxyethoxyacetic acid. This process involves oxidative stress and can lead to liver toxicity at high doses . The compound’s interaction with molecular targets such as tumor necrosis factor ligand superfamily member 13B and epsin-1 also contributes to its biological effects .

Comparación Con Compuestos Similares

1,4-Dioxane is similar to other ethers such as diethyl ether and tetrahydrofuran. it is unique due to its higher boiling point and greater stability as a solvent. Similar compounds include:

Diethyl Ether: Commonly used as a solvent and anesthetic.

Tetrahydrofuran: Used as a solvent in polymer chemistry and as a precursor to other chemicals.

Conclusion

Benzene;1,4-dioxane is a versatile compound with significant applications in various fields. Its unique properties as a solvent and its role in scientific research make it an important chemical in both industrial and laboratory settings.

Propiedades

Número CAS |

37063-16-4 |

|---|---|

Fórmula molecular |

C16H20O2 |

Peso molecular |

244.33 g/mol |

Nombre IUPAC |

benzene;1,4-dioxane |

InChI |

InChI=1S/2C6H6.C4H8O2/c2*1-2-4-6-5-3-1;1-2-6-4-3-5-1/h2*1-6H;1-4H2 |

Clave InChI |

MLHHRIZEXBFNBH-UHFFFAOYSA-N |

SMILES canónico |

C1COCCO1.C1=CC=CC=C1.C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)

![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)